4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a molecular formula of C18H29NO3. This compound is known for its unique structure, which includes a morpholine ring substituted with a butyl chain linked to an ethoxyphenoxy group. The oxalic acid component forms a salt with the morpholine derivative, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process:
Formation of the Ethoxyphenoxy Intermediate: The initial step involves the reaction of 2-ethoxyphenol with an appropriate halogenated butane derivative under basic conditions to form 4-(2-ethoxyphenoxy)butane.
Morpholine Derivative Formation: The next step involves the reaction of the intermediate with 2,6-dimethylmorpholine under controlled conditions to form the desired morpholine derivative.
Salt Formation: Finally, the morpholine derivative is reacted with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and recrystallization to obtain high-purity products.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine undergoes several types of chemical reactions:
Oxidation: The ethoxyphenoxy group can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to form various reduced derivatives.
Substitution: The morpholine ring and the butyl chain can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced morpholine derivatives.
Substitution Products: Various substituted morpholine and butyl derivatives.
Scientific Research Applications
4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: Includes enzymes and receptors in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Methoxyphenoxy)butyl]-2,6-dimethylmorpholine
- 4-[4-(2-Propoxyphenoxy)butyl]-2,6-dimethylmorpholine
Uniqueness
4-[4-(2-Ethoxyphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its specific ethoxyphenoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-[4-(2-ethoxyphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C2H2O4/c1-4-20-17-9-5-6-10-18(17)21-12-8-7-11-19-13-15(2)22-16(3)14-19;3-1(4)2(5)6/h5-6,9-10,15-16H,4,7-8,11-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWWBUFBOHSMCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CC(OC(C2)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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